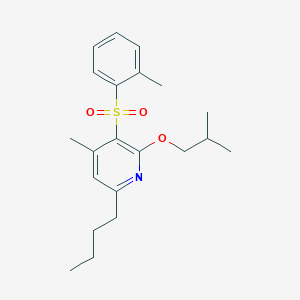
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone is a complex organic compound with a unique structure that combines a pyridine ring with a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butyl and Isobutoxy Groups: These groups are typically introduced through alkylation reactions using butyl and isobutyl halides.
Attachment of the Methyl and Sulfone Groups: The methyl group can be introduced via methylation reactions, while the sulfone group is typically added through sulfonation reactions using reagents like sulfur dioxide and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学的研究の応用
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring may also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
4-Methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the butyl and isobutoxy groups.
2-Isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the butyl group.
6-Butyl-4-methyl-3-pyridinyl 2-methylphenyl sulfone: Lacks the isobutoxy group.
Uniqueness
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both butyl and isobutoxy groups enhances its lipophilicity and potential interactions with biological membranes.
生物活性
6-Butyl-2-isobutoxy-4-methyl-3-pyridinyl 2-methylphenyl sulfone (CAS: 338774-17-7) is a compound with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H29NO3S, with a molecular weight of approximately 375.53 g/mol. The structure includes a pyridine ring, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Research indicates that compounds similar to this compound can modulate several biological pathways:
- Inhibition of Enzymatic Activity : Sulfones often act as inhibitors of specific enzymes, which can lead to altered metabolic pathways in cells.
- Apoptosis Induction : Some studies have shown that derivatives of sulfone compounds can induce apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process .
- Cell Cycle Arrest : Evidence suggests that certain sulfones can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies highlight the therapeutic potential of sulfones, including:
- Cancer Treatment : A study involving the treatment of breast cancer cell lines with sulfone derivatives demonstrated significant cytotoxic effects, suggesting potential use as anticancer agents.
- Metabolic Disorders : Research indicates that sulfones may play a role in modulating metabolic pathways related to diabetes and obesity by influencing insulin sensitivity and glucose metabolism .
特性
IUPAC Name |
6-butyl-4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3S/c1-6-7-11-18-13-17(5)20(21(22-18)25-14-15(2)3)26(23,24)19-12-9-8-10-16(19)4/h8-10,12-13,15H,6-7,11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCWENVFARNXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2C)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














